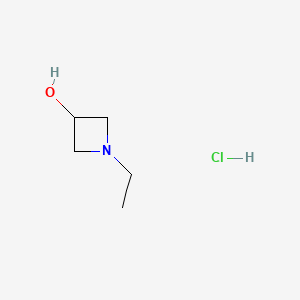

1-Ethylazetidin-3-ol hydrochloride

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Chemistry Research

Azetidines, a class of saturated four-membered heterocyclic compounds containing one nitrogen atom, hold a significant position in modern organic and medicinal chemistry. researchgate.netrsc.org Their importance stems from their unique structural and reactive properties. The considerable ring strain inherent in the four-membered ring makes them valuable and versatile building blocks in organic synthesis, prone to unique reactivity that can be triggered under specific conditions. researchgate.netrsc.org This reactivity allows for their use in ring expansion reactions, cascade reactions, and cycloadditions, facilitating the efficient construction of more complex molecular architectures. ijmrset.com

In the realm of medicinal chemistry, azetidine (B1206935) scaffolds are recognized as important active units in a variety of biologically active compounds, including amino acids and alkaloids. researchgate.netnih.gov The incorporation of the azetidine motif can significantly influence a molecule's pharmacological properties. researchgate.net These heterocycles are attractive scaffolds in drug discovery, with derivatives exhibiting a broad range of biological activities. researchgate.netresearchgate.net Their three-dimensional structure and increased metabolic stability compared to larger ring systems make them desirable components in the design of novel therapeutic agents. nih.govresearchgate.net Furthermore, the chirality of the azetidine ring is crucial, as different stereoisomers of a compound can exhibit vastly different biological activities. ijmrset.comfiveable.me

Historical Context and Evolution of Azetidine Synthesis Methodologies

The synthesis of azetidines has historically been a challenge for organic chemists due to the inherent strain of the four-membered ring. acs.org Early synthetic methods were often low-yielding and not broadly applicable. However, significant progress over the years has led to the development of numerous efficient and concise methods for constructing the azetidine ring. researchgate.net

Historically, one of the most common methods for preparing simple azetidines has been the reduction of β-lactams (azetidin-2-ones). acs.org This remains a widely used technique due to the ready availability of β-lactam starting materials. acs.org Other classical methods include intramolecular nucleophilic substitution of γ-haloamines and reactions of 1,3-dielectrophiles with primary amines. researchgate.netmagtech.com.cn

More recent advances have expanded the synthetic chemist's toolkit considerably. Modern methodologies include:

Cycloaddition Reactions: [2+2] photocycloadditions between imines and alkenes, and amine-catalyzed cycloadditions of allenoates and imines have emerged as powerful strategies. magtech.com.cnrsc.org

C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination provides a direct route to functionalized azetidines. rsc.org

Ring Contractions and Expansions: The transformation of five-membered heterocycles (ring contraction) or three-membered heterocycles like aziridines (ring expansion) can be used to form the azetidine core. nih.govmagtech.com.cn

Strain-Release Homologation: Reactions involving highly strained intermediates like azabicyclo[1.1.0]butanes have been developed to construct complex azetidine scaffolds. rsc.org

These evolving methodologies have made a diverse array of substituted azetidines more accessible for research and development. rsc.org

Structural Classification of Azetidinols within Azetidine Chemistry

Within the broad class of azetidines, azetidinols are a subclass characterized by the presence of a hydroxyl (-OH) group attached to one of the ring's carbon atoms. The position of this hydroxyl group is a key structural feature. For instance, 3-hydroxyazetidines, such as azetidin-3-ol (B1332694), are common and useful intermediates. researchgate.netmedchemexpress.com The oxidation of a 3-hydroxyazetidine can yield the corresponding azetidin-3-one, another important synthetic precursor. researchgate.net

The structure is further defined by the substituent on the ring's nitrogen atom. The nitrogen can be unsubstituted (an NH-azetidine) or, more commonly, substituted with an alkyl, aryl, or protecting group. rsc.orgacs.org This N-substituent significantly influences the compound's properties and reactivity.

1-Ethylazetidin-3-ol hydrochloride is therefore classified as:

An azetidine : a four-membered saturated ring containing a nitrogen atom.

An azetidinol (B8437883) : specifically, a 3-azetidinol, with a hydroxyl group at the C3 position.

A N-substituted azetidine : with an ethyl group attached to the nitrogen atom.

A hydrochloride salt : where the basic nitrogen atom is protonated and associated with a chloride counter-ion. bldpharm.com

Research Rationale for Investigating this compound within the Azetidine Class

The research interest in this compound stems primarily from its utility as a versatile building block in the synthesis of more complex, biologically active molecules. cymitquimica.comgoogle.com It serves as a readily available, functionalized scaffold that allows for further chemical modification. bldpharm.comachemblock.com The presence of both a secondary alcohol and a tertiary amine within a constrained cyclic structure provides distinct points for chemical diversification.

Specifically, this compound and its derivatives are used as key intermediates in the development of potential pharmaceuticals. For example, N-substituted azetidin-3-ol moieties are incorporated into novel compounds designed as inhibitors for enzymes like phosphodiesterase 9 (PDE9), which are targets for treating conditions such as neurodegenerative diseases. google.com The azetidine ring acts as a core structure that can be elaborated upon to create libraries of compounds for screening in drug discovery programs. acs.orggoogle.com The specific combination of the ethyl group on the nitrogen and the hydroxyl group at the 3-position provides a particular steric and electronic profile that can be exploited in designing molecules with specific target affinities. google.com

Properties

IUPAC Name |

1-ethylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-6-3-5(7)4-6;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCXUMVXZXALMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-66-1 | |

| Record name | 3-Azetidinol, 1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Transformation Studies of 1 Ethylazetidin 3 Ol Hydrochloride and Azetidine Scaffolds

Ring-Strain Driven Reactivity of the Azetidine (B1206935) Core

The reactivity of azetidines is largely dictated by their considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain makes them susceptible to reactions that relieve this pressure, primarily through the cleavage of the C-N or C-C bonds of the four-membered ring.

Nucleophilic Ring-Opening Reactions and Mechanisms

Azetidines readily undergo nucleophilic ring-opening reactions, a characteristic that makes them versatile synthetic building blocks. rsc.org These reactions typically require activation of the azetidine nitrogen by a Lewis or Brønsted acid, or by converting the azetidine into a quaternary ammonium (B1175870) salt. magtech.com.cnclockss.org This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cn For instance, in 2-aryl-substituted azetidines, nucleophiles tend to attack the benzylic carbon due to the stabilization of the transition state by the aryl group. magtech.com.cn This is an example of electronic effects controlling the reaction's outcome. However, with sterically bulky nucleophiles, the attack often occurs at the less substituted carbon adjacent to the nitrogen, a result of steric hindrance. magtech.com.cn

A variety of nucleophiles have been successfully employed in these reactions, including halides, amines, alcohols, and carbon nucleophiles. clockss.orgiitk.ac.inresearchgate.net The mechanism often proceeds via an S"N"2 pathway, where the nucleophile attacks the carbon atom, leading to the inversion of stereochemistry at the reaction center. iitk.ac.in

An interesting case of intramolecular ring-opening has been observed in certain N-substituted azetidines, where a pendant amide group can act as an internal nucleophile, leading to decomposition under acidic conditions. nih.gov This highlights the potential for unintended reactivity in these strained systems.

Ring-Expansion Reactions of Azetidines to Larger Heterocycles

The inherent strain in the azetidine ring can also be harnessed to drive ring-expansion reactions, providing access to larger, more complex heterocyclic structures. rsc.orgresearchgate.net These transformations are of significant interest as they allow for the construction of five-, six-, and seven-membered rings, which are common motifs in biologically active molecules. rsc.org

One common strategy involves the formation of an azetidinium intermediate, which can then rearrange to a larger ring. For example, bicyclic azetidiniums can be transformed into pyrrolidines, piperidines, azepanes, and azocanes. researchgate.net Another approach involves the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction is proposed to proceed through the formation of a carbocation intermediate following ring-opening, which is then trapped by the carbamate (B1207046) oxygen. acs.org

Furthermore, 3-methylene-azetidines can undergo a formal rsc.orgnih.gov-sigmatropic rearrangement of ammonium ylides to yield quaternary prolineamide derivatives. researchgate.net These examples showcase the versatility of azetidines as synthons for a diverse range of heterocyclic compounds. rsc.org

Reactivity Comparisons with Aziridines and Pyrrolidines

To fully appreciate the unique reactivity of azetidines, it is useful to compare them with their three- and five-membered ring counterparts, aziridines and pyrrolidines.

Aziridines: With a ring strain of approximately 27.7 kcal/mol, aziridines are more reactive and less stable than azetidines. rsc.org They are highly susceptible to ring-opening reactions with a wide array of nucleophiles. arkat-usa.orgclockss.orgresearchgate.net The higher reactivity of aziridinium (B1262131) ions compared to azetidinium ions towards ring-opening is significant, with the former reacting much faster. acs.org This makes aziridines valuable but also more challenging to handle in synthetic applications. rsc.org

Pyrrolidines: In contrast, pyrrolidines have a much lower ring strain of about 5.4 kcal/mol, rendering them significantly less reactive and more stable than azetidines. rsc.org Ring-opening reactions of pyrrolidines are far less common and require much harsher conditions. This stability makes them a common and desirable scaffold in many drug molecules, but less useful as reactive intermediates for further transformations.

The intermediate reactivity of azetidines, nestled between the high reactivity of aziridines and the relative inertness of pyrrolidines, provides a unique and advantageous balance for synthetic chemists. rsc.orgrsc.org They are stable enough for facile handling and purification, yet sufficiently reactive to undergo a variety of useful transformations under controlled conditions. rsc.orgrsc.org

Regio- and Stereoselective Functionalization of Azetidinols

The presence of a hydroxyl group on the azetidine ring, as in azetidinols, introduces further opportunities for selective functionalization. The interplay between the directing effects of the hydroxyl group and the inherent reactivity of the strained ring allows for precise modifications of the scaffold.

Lithiation and Electrophilic Trapping Strategies

α-Lithiation followed by trapping with an electrophile is a powerful method for the functionalization of azetidines. In the case of N-thiopivaloylazetidin-3-ol, this strategy provides access to a range of 2-substituted 3-hydroxyazetidines. nih.gov The stereochemical outcome of this reaction is highly dependent on the electrophile used. While most electrophiles yield the trans-diastereoisomer, deuteration surprisingly leads to the cis-diastereoisomer. nih.gov

Deuterium labeling studies have shed light on the mechanism, indicating that the initial deprotonation at the α-position occurs preferentially in a trans-selective manner. nih.gov However, the final stereochemistry of the product appears to be independent of which α-proton is initially removed and is instead determined by the nature of the incoming electrophile. nih.gov The regioselectivity of lithiation can also be influenced by the N-substituent. For example, in 2-arylazetidines, an N-alkyl group directs lithiation to the ortho-position of the aryl ring, whereas an N-Boc group directs it to the α-benzylic position. rsc.org

Nucleophilic Displacement Reactions on Azetidine Rings

The hydroxyl group of azetidinols can be converted into a good leaving group, enabling nucleophilic displacement reactions. This provides a route to further functionalize the azetidine ring at the C-3 position. For instance, treatment of 3-bromoazetidines with various nucleophiles leads to the formation of C-3-substituted azetidines. rsc.org

Furthermore, intramolecular nucleophilic displacement can lead to the formation of bicyclic intermediates. For example, the formation of a bicyclic aziridinium ion from a 3-substituted azetidine can be followed by nucleophilic attack to yield a functionalized azetidine. rsc.org These reactions demonstrate the utility of azetidinols as precursors for a variety of substituted azetidine derivatives.

Transition Metal-Catalyzed Functionalizations

The functionalization of saturated heterocycles, including the azetidine scaffold, has been significantly advanced through transition-metal-catalyzed C–H activation. thieme-connect.comnih.gov This strategy provides a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds directly from the existing C-H bonds of the ring. thieme-connect.comacs.org Various transition metals such as palladium, rhodium, copper, and nickel have been successfully employed to construct diverse nitrogen-containing heterocyclic scaffolds. researchgate.net

The use of directing groups, which position the metal catalyst in close proximity to a specific C–H bond, is a common strategy to achieve regioselectivity. thieme-connect.comsnnu.edu.cn For N-heterocycles, the nitrogen atom itself or a group attached to it can serve this purpose, enabling functionalization at positions that might otherwise be unreactive. thieme-connect.com For instance, the Murai group reported a pioneering rhodium-catalyzed carbonylation at the α-C–H bond of N-(2-pyridyl)piperazine, a reaction that required high pressure and temperature but demonstrated the feasibility of such transformations. thieme-connect.com

More recent advancements have focused on milder reaction conditions and broader substrate scopes. Nickel-catalyzed cross-coupling reactions, such as the Suzuki Csp2-Csp3 coupling, have been effectively applied to azetidine derivatives. nih.gov A notable strategy involves the use of a single nickel source, like NiBr₂, which facilitates a synergistic catalysis involving a polar-radical relay. nih.gov In this process, the ring of a strained precursor like benzoylated 1-azabicyclo[1.1.0]butane (ABB) is opened by a bromide, creating a redox-active azetidine that participates in the cross-coupling via a radical pathway. nih.gov This method demonstrates high functional group tolerance and has been used to synthesize azetidines with all-carbon quaternary centers. nih.gov

Transition metal catalysis also allows for functionalization at remote C–H bonds. acs.orgresearchgate.net This is often achieved through the formation of a metallacycle that "walks" along the molecule to activate a more distant position. acs.org While challenging, these methods expand the toolkit for modifying complex molecules in a step-economic fashion. researchgate.net The choice of metal, ligand, and reaction conditions can be tuned to control the chemo-, regio-, and stereoselectivity of the transformation. mdpi.com

| Catalyst/System | Transformation | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Rhodium | α-C–H Carbonylation | N-(2-pyridyl)piperazine | Requires high pressure (15 atm CO, 10 atm ethylene) and temperature (160 °C). | thieme-connect.com |

| Nickel (NiBr₂) | Suzuki Csp²-Csp³ Cross-Coupling | Benzoylated 1-azabicyclo[1.1.0]butane | Forms all-carbon quaternary azetidines; proceeds via a polar-radical relay mechanism. | nih.gov |

| Palladium | Intramolecular Heck Reaction | Cyclic enamides | Used to construct bicyclic systems under mild conditions with Pd₂(dba)₃/P(o-tol)₃. | mdpi.com |

| Palladium | γ-C(sp³)–H Olefination | Free carboxylic acids | Utilizes a carboxylate directing group to functionalize a remote C-H bond. | nih.gov |

Derivatization of Azetidinols via Amide Formation and Other Transformations

The hydroxyl group of azetidinols like 1-Ethylazetidin-3-ol serves as a key handle for derivatization. One of the most fundamental transformations is the formation of amides. This can be achieved through various modern synthetic methods that couple the azetidinol (B8437883) (acting as the alcohol component) with an amine, often after activation of a carboxylic acid partner. researchgate.net For instance, organocatalytic methods using triphenylphosphine/tetrachloromethane can mediate amide bond formation between unactivated carboxylic acids and amines. researchgate.net

Alternatively, the azetidine ring itself can undergo transformations that result in amide functionalities. A notable example is the retro-Claisen reaction of 3-azetidinones, which can be formed from azetidinols via oxidation. nih.gov These strained ketones react with a wide range of nucleophiles, including primary and secondary amines, to yield ring-opened α,β-diamino acid derivatives. nih.gov This strain-releasing process is highly efficient and proceeds with complete retention of enantiopurity if a chiral starting material is used. nih.gov Mechanistic studies indicate that the reaction with amines in dichloromethane (B109758) (DCM) requires two equivalents of the nucleophile. nih.gov

Beyond amide formation, azetidinols can be transformed into other useful intermediates. For example, O-propargylic oximes, which can be synthesized from azetidinols, undergo a copper(I)-catalyzed skeletal rearrangement to produce azetidine nitrones. acs.org These nitrones are valuable 1,3-dipoles that can readily participate in [3+2] cycloaddition reactions with alkynes to create more complex, spirocyclic heterocyclic systems. acs.org The reaction pathway is a one-pot tandem process involving a scispace.comnih.gov-rearrangement, 4π-electrocyclization, ring opening, and recyclization. acs.org

| Transformation Type | Starting Material | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Retro-Claisen Ring Opening | Chiral 3-Azetidinone | Amines, Alcohols | Chiral Amides, Peptides, Esters | nih.gov |

| Skeletal Rearrangement | O-propargylic oximes | CuBr / 2-aminopyridine | Azetidine Nitrones | acs.org |

| [3+2] Cycloaddition | Azetidine Nitrone | Dimethyl but-2-ynedioate | Spirocyclic Isoxazolidine | acs.org |

Reaction Mechanisms and Kinetic Investigations

Detailed Mechanistic Elucidation of Azetidinol-Forming Reactions

The formation of the strained four-membered azetidine ring is a challenging synthetic task, and several distinct mechanisms have been elucidated for the synthesis of azetidinols and their precursors.

One prominent pathway is the aza-Yang cyclization , a photochemical reaction involving the intramolecular cyclization of aminoketones. acs.orgnih.gov Upon irradiation, an appropriate phenacyl amine undergoes an intramolecular γ-hydrogen abstraction from a carbon atom by the excited ketone, forming a diradical intermediate which then cyclizes to the azetidinol. acs.org A critical challenge with β-amino ketones is a competing and often faster photoinduced electron transfer from the nitrogen's lone pair to the excited ketone, which leads to C-N bond cleavage instead of cyclization. nih.gov However, simple protonation of the amine to form a salt, such as a hydrochloride, effectively "hides" the lone pair, suppressing the electron transfer and enabling the desired aza-Yang cyclization to proceed, often with high diastereoselectivity. nih.gov

Another powerful method is the Staudinger cycloaddition , a [2+2] reaction between a ketene (B1206846) and an imine to form a β-lactam (an azetidin-2-one), which can then be reduced to the corresponding azetidine. mdpi.comresearchgate.net DFT calculations have shown that the reaction's performance and stereoselectivity are primarily dictated by the electrocyclic ring-closing step rather than the initial nucleophilic attack of the imine on the ketene. mdpi.comresearchgate.net This ring-closure is the rate-determining step. mdpi.com

Copper-catalyzed reactions have also been developed. One such mechanism involves a tandem scispace.comnih.gov-rearrangement and 4π-electrocyclization of O-propargylic oximes. acs.org This one-pot cascade is initiated by the copper(I) catalyst and proceeds through several steps to ultimately form azetidine nitrones. acs.org In a different approach, chiral copper(I) catalysis can facilitate a highly enantioselective [3+1] cycloaddition of silyl-protected enoldiazoacetates with aza-ylides to generate 2-azetines. nih.gov These intermediates can then be converted to 3-azetidinones. nih.gov

Mechanistic studies of related C-N bond-forming cyclizations, such as the formation of aziridines by Fe/2OG enzymes, provide further insight. These reactions are often initiated by an Fe(IV)-oxo species that performs a C-H activation via hydrogen atom transfer (HAT). nih.gov Following the HAT step, a polar intramolecular C-N bond coupling occurs to complete the ring formation, a process that must outcompete other potential pathways like oxygen-rebound hydroxylation. nih.gov

Studies on Factors Influencing Reaction Yield and Selectivity

The yield and selectivity of reactions forming azetidine rings are highly sensitive to a multitude of factors, and understanding these influences is crucial for synthetic optimization. acs.orgfiveable.me

For the Staudinger reaction , stereoselectivity is a key concern. The diastereoselectivity (cis vs. trans) of the resulting β-lactam is significantly influenced by reaction conditions. researchgate.net

Solvent: The choice of solvent can alter the transition state energies and thus the stereochemical outcome. researchgate.net

Temperature: Lower reaction temperatures often favor the kinetic product, leading to higher selectivity. For example, cis-3-benzyloxy-N-propargyl-2-azetidinone was prepared with high stereoselectivity and yield at -78 °C. mdpi.com In contrast, some reactions require high temperatures to achieve good yields. mdpi.com

Ketene Generation: The method used to generate the ketene (e.g., from an acyl chloride with a tertiary amine) can impact the reaction's course. mdpi.comresearchgate.net

Substituents: The electronic and steric properties of substituents on both the ketene and the imine have a profound impact on selectivity. researchgate.netacs.org For instance, electron-withdrawing groups on an arylsulfonyl group in one study increased the amount of 1,4-addition product (azetidinone), while electron-donating groups favored 1,2-addition (propenamide). acs.org

In transition metal-catalyzed reactions , the catalyst system is paramount. In the rhodium-catalyzed intramolecular C-H insertion to form azetidin-3-ones, the choice of catalyst dramatically affects the yield and the formation of side products. acs.org The use of a rhodium catalyst was found to favor the formation of an olefin side product resulting from β-hydride elimination of the organometal intermediate. acs.org

In photochemical reactions like the aza-Yang cyclization , the key factor is preventing unwanted side reactions. As mentioned, protonation of the amine is essential to block the electron transfer pathway that leads to C-N bond cleavage, thereby selectively funneling the reaction toward the desired azetidinol product. nih.gov The quantum yield of this reaction is directly proportional to the rate of absorbed photons. nih.gov

| Reaction Type | Factor | Observed Effect | Reference |

|---|---|---|---|

| Staudinger Cycloaddition | Temperature | Can control kinetic vs. thermodynamic product distribution; lower temperatures often increase cis/trans selectivity. | mdpi.comresearchgate.net |

| Staudinger Cycloaddition | Solvent | Influences the diastereoselectivity of the β-lactam product. | researchgate.net |

| Staudinger Cycloaddition | Substituents | Electronic and steric effects of substituents on ketene and imine control stereoselectivity. | researchgate.netacs.org |

| Transition Metal-Catalyzed C-H Insertion | Catalyst Choice | The diastereomeric ratio and yield of side products vary greatly with the catalyst (e.g., Rh). | acs.org |

| Aza-Yang Photocyclization | Amine Protonation | Suppresses competing electron transfer, enabling cyclization and preventing C-N bond cleavage. | nih.gov |

Computational and Theoretical Investigations of Azetidinols, Including 1 Ethylazetidin 3 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic properties and predicting the chemical behavior of azetidine-containing compounds. nih.govnrel.govrsc.orgnih.gov These methods allow for the detailed analysis of molecular orbitals and energy landscapes of reactions, which are often difficult to probe experimentally. nrel.govnih.gov

Frontier Orbital Energy Analysis in Azetidine-Forming Reactions

Frontier molecular orbital (FMO) theory is a key concept in predicting the feasibility and outcome of chemical reactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reactants are critical in determining the activation barrier of a reaction. In the context of azetidine (B1206935) synthesis, such as the aza Paternò-Büchi reaction, which involves the [2+2] cycloaddition of an imine and an alkene, the matching of frontier orbital energies is paramount for a successful reaction. nih.govresearchgate.netchemrxiv.org

Recent studies have demonstrated that by calculating the frontier orbital energies of various alkenes and oximes, computational models can predict with high accuracy whether a given pair will react to form an azetidine. mit.edu For instance, in visible light-mediated aza Paternò-Büchi reactions, successful cycloaddition to form azetidines is achieved by matching the frontier molecular orbital energies of the alkene and the acyclic oxime through triplet energy transfer catalysis. chemrxiv.org Density functional theory computations have shown that a productive orbital overlap between the styrene's half-occupied singly occupied molecular orbital (HSOMO) and the ground state LUMO of the oxime or styrene (B11656) lowers the transition state free energy, favoring azetidine formation over competing reactions like styrene dimerization. chemrxiv.org This predictive capability allows for the rapid screening of potential substrates, moving beyond a trial-and-error approach in the lab. mit.edu

Table 1: Key Computational Methods in Azetidine Synthesis Prediction

| Computational Method | Application Area | Key Findings | Predictive Accuracy |

| Density Functional Theory | Transition state analysis | Provides insights into activation barriers and selectivity origins. | Energy predictions are often within ±2 kcal/mol. |

| Machine Learning | Reaction optimization | Can predict optimal reaction conditions and yields based on frontier orbital energies and steric parameters. | Yield prediction accuracy can range from 80-95%. |

This table is based on findings from computational studies on azetidine synthesis. smolecule.com

Calculation of Ring Strain Energy in Azetidine Systems

The azetidine ring is characterized by significant ring strain, a consequence of its four-membered cyclic structure. clockss.orgresearchgate.net This strain energy has been experimentally determined to be approximately 25.2 kcal/mol, a value comparable to that of aziridine (B145994) (26.7 kcal/mol) and cyclobutane (B1203170) (26.4 kcal/mol). clockss.orgresearchgate.net In stark contrast, the five-membered pyrrolidine (B122466) ring and the six-membered piperidine (B6355638) ring have much lower strain energies of 5.8 kcal/mol and 0 kcal/mol, respectively. clockss.org

Computational methods, such as homodesmotic reactions, are employed to calculate the strain energy of cyclic compounds. nih.gov These calculations have been used to study various substituted azetidines. For example, it has been shown that substituting the nitrogen atom in the azetidine ring with an NF2 group can decrease the ring strain energy. nih.gov The high ring strain in azetidines is a double-edged sword; it makes their synthesis challenging due to the energetically unfavorable ring closure, but it also endows them with unique reactivity that can be harnessed for further chemical transformations. clockss.orgresearchgate.net

Table 2: Comparison of Ring Strain Energies

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

| Aziridine | 3 | 26.7 |

| Azetidine | 4 | 25.2 |

| Cyclobutane | 4 | 26.4 |

| Pyrrolidine | 5 | 5.8 |

| Piperidine | 6 | 0 |

Data sourced from experimental and computational studies. clockss.orgresearchgate.net

Prediction of Chemical Reactivity and Selectivity using Computational Models

Computational models are powerful tools for predicting the reactivity and selectivity of reactions involving azetidines. rsc.orgmit.edu Density Functional Theory (DFT) simulations can model various reaction pathways, such as the nucleophilic attack at the azetidine ring, to predict the most likely outcome. For instance, in ring-opening reactions of azetidines with γ-chloroamines, DFT calculations can show that the reaction proceeds via an SN2 mechanism.

These models can also account for the influence of substituents and solvent effects on the reaction pathway. ethz.ch The use of polarizable continuum models (PCM) allows for the simulation of solvent effects, helping to optimize reaction conditions for higher yields. Furthermore, computational studies have been instrumental in understanding the regioselectivity of ring-opening reactions in N-substituted aziridinium (B1262131) ions, which are structurally related to azetidinium intermediates. These studies revealed that the reaction outcome can be dictated by either thermodynamic control, leading to the more stable product, or kinetic control, where steric interactions dominate. In the synthesis of functionalized azetidines, computational analysis has been used to understand the preference for a 4-exo-dig cyclization over a 5-endo-dig pathway in copper-catalyzed reactions of ynamides, indicating that the former is kinetically favored. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into the conformational flexibility and reaction dynamics of azetidinols. researchgate.netnih.govnih.gov These simulations model the movement of atoms over time, allowing for the exploration of different molecular conformations and the simulation of reaction pathways. nih.govnih.gov

Investigation of Molecular Conformations of Azetidinols

The conformation of the azetidine ring and the orientation of its substituents play a crucial role in its chemical and biological activity. The azetidine ring is not planar and can undergo a puckering motion. The lone pair on the nitrogen atom generally prefers a pseudoaxial position, although inversion at room temperature can occur due to a relatively low energy barrier. clockss.org

For azetidinols, the conformation is influenced by the protecting group on the nitrogen and other substituents on the ring. beilstein-journals.orgnih.gov In the context of photochemical reactions like the Norrish-Yang cyclization to form azetidinols, the conformation of the intermediate 1,4-biradical, which is controlled by the protecting group, is critical for efficient ring closure. beilstein-journals.orgnih.gov Computational studies on N-sulfonylazetidines, which are structurally related to some protected azetidinols, have utilized DFT to analyze the dominant conformers. Understanding the preferred conformations of azetidinols is essential for designing molecules with specific biological activities, as the three-dimensional shape of a molecule often dictates its interaction with biological targets. researchgate.net

Simulation of Reaction Pathways and Transition States

Molecular dynamics simulations and quantum chemical calculations are employed to simulate reaction pathways and characterize the transition states of reactions involving azetidines and azetidinols. researchgate.netresearchgate.net These simulations can elucidate the mechanism of complex reactions, such as the rearrangement of aziridines to azetidines.

Understanding Molecular Shape and Charge Distribution Effects on Reactivity

The reactivity of azetidinols is intrinsically linked to their unique molecular structure, characterized by a four-membered ring. This structure imposes significant ring strain, a key factor governing their chemical behavior. researchgate.net

Molecular Shape and Ring Strain: The azetidine ring in 1-Ethylazetidin-3-ol hydrochloride has a strain energy of approximately 25.2 kcal/mol, comparable to that of cyclobutane (26.4 kcal/mol) and aziridine (26.7 kcal/mol). researchgate.net This inherent strain makes the ring susceptible to opening reactions, a characteristic that is both a challenge and a synthetic opportunity. Computational models, such as those based on Density Functional Theory (DFT), are used to calculate the precise geometric parameters (bond lengths and angles) and the associated strain energy. researchgate.net These calculations help in understanding how substituents on the azetidine ring, such as the ethyl group at the nitrogen and the hydroxyl group at position 3, influence the ring's conformation and stability. For instance, the presence of substituents can alter the puckering of the ring, thereby affecting the activation energy required for ring-opening or other transformations.

Charge Distribution and Reactivity: The distribution of electron density within the this compound molecule is a critical determinant of its reactivity. The nitrogen atom, being more electronegative than carbon, creates a dipole moment and influences the electrostatic potential of the molecule. The hydroxyl group further polarizes the molecule, capable of acting as both a hydrogen bond donor and acceptor.

Quantum chemical calculations are employed to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution. researchgate.net These maps identify electron-rich regions (negative potential), typically around the nitrogen and oxygen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. This information is vital for predicting how the molecule will interact with other reagents. For example, the reactivity of azetidinols can be unexpectedly enhanced by certain protecting groups, a phenomenon that can be rationalized by analyzing the group's effect on the molecule's electronic properties. acs.org

The table below summarizes key molecular properties of azetidine rings derived from computational studies, which are applicable to understanding this compound.

| Property | Typical Value/Observation | Significance for Reactivity | Computational Method |

| Ring Strain Energy | ~25 kcal/mol researchgate.net | Driving force for ring-opening reactions. researchgate.net | Quantum Mechanics (QM) |

| N-C Bond Lengths | Varies with substitution | Influences ring stability and ease of cleavage. | DFT, ab initio methods |

| Ring Puckering Angle | Dependent on substituents | Affects steric hindrance and approach of reagents. | Molecular Mechanics (MM), DFT |

| Electrostatic Potential | Negative potential at N, O atoms | Guides electrophilic and nucleophilic attacks. researchgate.net | DFT, Hartree-Fock |

This table presents generalized data for the azetidine class as specific computational results for this compound are not publicly available. Data is compiled from principles discussed in the cited literature.

Computational Design and Optimization of Azetidine Synthesis Pathways

Computational chemistry plays a pivotal role in the modern development of synthetic routes to azetidines, enabling researchers to move beyond traditional trial-and-error approaches. mit.edu By modeling reaction mechanisms, predicting outcomes, and screening potential substrates, computational methods accelerate the discovery of efficient and selective syntheses. mit.eduresearchgate.net

Predicting Reaction Feasibility and Selectivity: One of the major applications of computational chemistry is in evaluating the feasibility of proposed reaction pathways. DFT calculations, for example, can be used to determine the activation energies for different potential reaction channels. nih.gov In the synthesis of azetidines via radical cyclization of ynamides, computational studies were crucial in explaining the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway by comparing the free energy profiles. nih.gov

Similarly, in photocatalyzed [2+2] cycloadditions to form azetidines, computational models can predict which pairs of reactants will be successful. mit.edu By calculating the frontier molecular orbital energies of the reactants (e.g., an alkene and an oxime), researchers can predict their reactivity. This pre-screening of substrates saves significant experimental time and resources. mit.edu

Mechanism Elucidation and Optimization: Computational studies provide detailed mechanistic insights that are often inaccessible through experimental means alone. They can identify transition states, reaction intermediates, and the role of catalysts. acs.org For instance, in copper-catalyzed photocycloadditions, combined experimental and computational studies have elucidated the coordination-MLCT (metal-to-ligand charge transfer) pathway that enables the reaction. researchgate.net In other syntheses, computational work has revealed that the elimination of a propargylic proton is the rate-determining step and has shown how a base co-catalyst can facilitate this process. acs.org

This detailed understanding allows for the rational optimization of reaction conditions. By modeling how changes in catalysts, solvents, or temperature affect the energy landscape of the reaction, chemists can fine-tune the process for higher yield and selectivity. A notable example is the development of a process for 1-benzylazetidin-3-ol, a precursor to azetidin-3-ol (B1332694) hydrochloride, which was optimized to reduce the formation of byproducts, resulting in a more economical process. researchgate.net

The following table demonstrates how computational predictions have been used to guide the synthesis of azetidines.

| Reaction Type | Computational Goal | Method | Outcome |

| Radical Cyclization of Ynamides | Explain regioselectivity (4-exo vs. 5-endo) nih.gov | DFT (Free Energy Profiles) | Confirmed that the 4-exo pathway is kinetically favored. nih.gov |

| Photocatalyzed [2+2] Cycloaddition | Predict reactive substrate pairs mit.edu | DFT (Frontier Orbital Energies) | Successfully predicted 18 reaction outcomes, guiding synthesis of drug derivatives. mit.edu |

| Copper-Catalyzed Rearrangement | Identify rate-determining step acs.org | DFT | Revealed that proton elimination is the rate-limiting step, guiding catalyst optimization. acs.org |

| Intramolecular Cyclization | Design stereoselective ring-closing reactions | Not specified, likely MM/QM | Enabled generation of azetidine rings with high regiochemical control. |

This table is a representation of data from studies on various azetidine syntheses, illustrating the utility of computational design.

Role of 1 Ethylazetidin 3 Ol Hydrochloride and Azetidine Scaffolds in Advanced Materials and Catalysis Research

Azetidines as Ligands and Organocatalysts in Asymmetric Catalysis

The strained four-membered ring of azetidine (B1206935) provides a rigid and unique stereochemical environment, making its derivatives highly effective as both ligands for metal catalysts and as organocatalysts themselves. rsc.org Since the 1990s, chiral azetidines have been increasingly utilized to induce asymmetry in a variety of chemical transformations. researchgate.netbirmingham.ac.ukresearchgate.netbohrium.com Their rigid scaffold enhances the control over the catalytic pocket, often leading to improved enantioselectivity compared to more flexible systems. rsc.org

Applications in Enantioselective Transformations (e.g., Henry, Michael Additions, Cyclopropanation, C-C Bond Forming Reactions)

Chiral azetidine-based catalysts have demonstrated significant success in a range of enantioselective reactions.

Henry (Nitroaldol) Reaction: Azetidine-derived ligands and organocatalysts are employed to control the stereochemical outcome of the Henry reaction, which forms a new carbon-carbon bond and creates two new stereocenters. researchgate.netbirmingham.ac.uk For instance, single enantiomer, 2,4-cis-disubstituted amino azetidines have been used as ligands for copper-catalyzed Henry reactions. chemrxiv.org Organocatalytic systems, such as those using (+)-N-methylephedrine with 4-oxoazetidine-2-carbaldehydes, have been shown to produce nitroaldol adducts with moderate diastereoselectivity. The development of bifunctional catalysts, like cinchona-based thioureas, has also provided high enantioselectivity (up to 94% ee) in aza-Henry reactions. researchgate.net

Michael Addition: In asymmetric Michael additions, azetidine-containing catalysts facilitate the conjugate addition of nucleophiles to α,β-unsaturated compounds. Azetidine-derived binuclear zinc catalysts have been particularly effective for the phospha-Michael addition of phosphites to a wide range of enones, achieving excellent enantioselectivities (up to 99% ee) and yields. rsc.orgresearchgate.net The rigidity of the azetidine scaffold is credited with creating a well-defined catalytic pocket, which enhances enantiomeric control. rsc.org Aza-Michael additions using azetidine derivatives have also been developed to synthesize novel heterocyclic amino acid building blocks. mdpi.com

Cyclopropanation: Azetidine-based ligands have been used in metal-catalyzed cyclopropanation reactions. rsc.org For example, a bidentate ligand incorporating an azetidine diol moiety has been tested in the copper(I)-catalyzed cyclopropanation of styrene (B11656) with diazoacetate. acs.org While this specific application showed modest stereoselectivity, it highlights the potential of azetidine scaffolds in this class of reactions. acs.org Other methods involve Lewis acid-activated ring-opening of cyclopropane (B1198618) 1,1-diesters by amines, followed by ring closure to form azetidines. thieme-connect.com

C-C Bond Forming Reactions: Beyond the specific examples above, azetidines are instrumental in a broader range of C-C bond-forming reactions. rsc.org These include Friedel-Crafts alkylations and various cycloadditions. researchgate.netbirmingham.ac.uk Recently, a highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst has been developed to create chiral 2,3-disubstituted azetidines, demonstrating a novel C-C bond formation strategy. acs.org Another approach involves the superbase-induced reaction of N-substituted aminomethyloxiranes, which provides a scalable, regio- and diastereoselective method for synthesizing 2-arylazetidines. acs.org

Table 1: Performance of Azetidine-Based Catalysts in Enantioselective Transformations

| Reaction Type | Catalyst/Ligand System | Substrates | Enantioselectivity (ee) / Diastereoselectivity (dr) | Yield | Reference(s) |

|---|---|---|---|---|---|

| Henry Reaction | Copper(I) with 2,4-cis-disubstituted amino azetidine ligands | Aromatic aldehydes, nitromethane | Moderate to good | Not specified | chemrxiv.org |

| Henry Reaction | (+)-N-methylephedrine with 4-oxoazetidine-2-carbaldehydes | Nitromethane | Moderate dr | Reasonable | |

| Aza-Henry Reaction | Cinchona-based thiourea (B124793) organocatalyst | N-Boc, N-Cbz, N-Fmoc imines, nitromethane | Up to 94% ee | Good | researchgate.net |

| Michael Addition | Azetidine-derived binuclear zinc catalyst | Phosphites, α,β-unsaturated carbonyls | Up to 99% ee | Up to 99% | rsc.orgresearchgate.net |

| Cyclopropanation | Copper(I) with azetidine diol ligand | Styrene, diazoacetate | Modest ee | Not specified | acs.org |

| Boryl Allylation | Copper(I) with bisphosphine ligand | Azetines, allyl carbonates | High ee, >20:1 dr | High | acs.org |

| C-C Coupling | Superbase-induced cyclization | N-substituted aminomethyloxiranes | High dr | Good to excellent | acs.org |

Design and Synthesis of Chiral Azetidine-Derived Catalysts and Ligands

The synthesis of optically active azetidines is a critical area of research, as their structure directly influences their catalytic performance. rsc.org Various synthetic strategies have been developed to access these chiral building blocks.

One common approach involves the cyclization of acyclic precursors. For example, chiral C2-symmetric 2,4-disubstituted azetidines with a β-amino alcohol structure have been synthesized and successfully used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net Another method is the enantioselective α-chlorination of aldehydes, which generates a common intermediate for producing C2-functionalized azetidines with high enantiomeric excess (84–92% ee). nih.gov

Palladium-catalyzed reactions have also proven effective. One such method involves the Pd-catalyzed asymmetric allylation of azalactones to form a chiral intermediate, which then undergoes allylic amination to yield the desired enantiopure azetidine. rsc.org More recently, copper-catalyzed boryl allylation of azetines has emerged as a powerful technique for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org Other synthetic routes include the reduction of β-lactams, ring contractions of five-membered heterocycles, and ring expansions of aziridines. magtech.com.cnnih.gov

Comparison of Azetidine-Containing Catalysts with Aziridine (B145994) and Pyrrolidine (B122466) Analogues

The performance of azetidine-based catalysts is often benchmarked against their three-membered (aziridine) and five-membered (pyrrolidine) ring analogues. researchgate.netbirmingham.ac.ukresearchgate.net The ring strain of these heterocycles is a key differentiating factor: aziridines are highly strained (27.7 kcal/mol) and reactive, azetidines possess considerable strain (25.4 kcal/mol) but are more stable and easier to handle, while pyrrolidines are significantly less strained (5.4 kcal/mol) and more flexible. rsc.org

This difference in ring strain and conformational rigidity has significant catalytic implications. The rigidity of the azetidine ring can provide a superior scaffold for controlling the catalytic environment, leading to higher enantioselectivity in some reactions compared to the more flexible pyrrolidine systems. rsc.org For instance, in the development of ligands for Suzuki-Miyaura coupling, the evolution of the Pd-metallacycle ring strain from azetidine to aziridine was found to impact the reaction outcome. researchgate.net While pyrrolidine-based catalysts (like proline and its derivatives) are famously successful and widely studied in organocatalysis, azetidines offer a compelling alternative, providing a unique structural and electronic profile that can be advantageous for specific transformations. rsc.org The synthetic challenge in accessing polysubstituted azetidines has historically made them less explored than aziridines and pyrrolidines, but recent advances are closing this gap. rsc.org

Azetidine Derivatives in Polymer Science

The ring strain inherent in azetidines makes them suitable monomers for polymerization reactions, particularly cationic ring-opening polymerization (CROP). rsc.orgresearchgate.net This reactivity allows for the synthesis of a variety of polyamines and polymers with unique properties. nii.ac.jpugent.be

Cationic Ring-Opening Polymerization of Azetidine and its Derivatives

Azetidine and its N-alkylated derivatives can undergo cationic ring-opening polymerization (CROP) initiated by various cationic species, such as acids. researchgate.netresearchgate.net The propagation step involves the nucleophilic attack of the monomer's nitrogen atom on the strained azetidinium ion at the end of the growing polymer chain. acs.org

A key feature of azetidine polymerization is its "living" character, especially for certain substituted monomers like 1,3,3-trimethylazetidine. acs.org In a living polymerization, termination and chain-transfer reactions are largely absent, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. researchgate.net This is often attributed to the high basicity of the monomer compared to the resulting polymer. researchgate.net The rate of polymerization is influenced by the substituents on the azetidine ring; for example, 1-methylazetidine polymerizes faster than the more sterically hindered 1,3,3-trimethylazetidine. acs.org This process leads to the formation of poly(propylenimine) (PPI) and its derivatives, which are of interest for applications such as carbon capture when impregnated onto silica (B1680970) supports. researchgate.net

Table 2: Polymerization Characteristics of Azetidine Derivatives

| Monomer | Polymerization Type | Key Characteristics | Resulting Polymer | Reference(s) |

|---|---|---|---|---|

| Azetidine | Cationic Ring-Opening (CROP) | Forms branched structures | Branched Poly(propylenimine) (PPI) | researchgate.netresearchgate.net |

| N-Alkylazetidines | Cationic Ring-Opening (CROP) | Can exhibit "living" polymer characteristics | Linear or branched polyamines | researchgate.netnii.ac.jpugent.be |

| 1,3,3-Trimethylazetidine | Cationic Ring-Opening (CROP) | Very slow polymerization, highly "living" system | Poly(1,3,3-trimethylazetidine) | acs.org |

| 1-Methylazetidine | Cationic Ring-Opening (CROP) | More reactive than trimethyl derivative | Poly(1-methylazetidine) | acs.org |

| Azetidinium Salts | Nucleophilic Ring-Opening | An alternative polymerization mechanism | Polyamines | researchgate.netugent.be |

Synthesis and Properties of Polymers with Pendant Azetidinium Substituents

In addition to forming the main polymer backbone, azetidinium groups can be incorporated as pendant substituents on a pre-existing polymer chain. researchgate.netnii.ac.jpugent.be This approach creates polymers with reactive, cationic side groups that can be used for further chemical modification or to impart specific properties to the material.

The synthesis of these materials can be achieved by reacting a polymer containing suitable functional groups (e.g., poly(vinyl amine)) with molecules that introduce the azetidinium functionality. researchgate.net The resulting polymers possess pendant azetidinium groups, which are four-membered rings containing a quaternary nitrogen atom. These cationic rings are reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows for the cross-linking of polymer chains to form gels or for the attachment of other functional molecules. researchgate.net These materials have found applications as antimicrobial agents, where the cationic nature of the azetidinium group is believed to play a role in disrupting microbial cell membranes. researchgate.net

Azetidine Scaffolds as Building Blocks in Material Science Research

Azetidines are increasingly recognized for their potential as foundational structures in the creation of advanced materials. researchgate.netontosight.ai Their strained four-membered ring system is more stable than the related aziridines, allowing for easier handling while still providing unique reactivity under specific conditions. researchgate.netrsc.org This has led to significant progress in the application of azetidines in various synthetic pathways. researchgate.net

Utilization in the Synthesis of Complex Heterocyclic Compounds

The unique chemical properties of azetidines make them excellent precursors for the synthesis of a wide array of more complex nitrogen-containing heterocycles. researchgate.netlongdom.org The ring strain within the azetidine core makes it susceptible to nucleophilic ring-opening and ring-expansion reactions, which are key processes for constructing larger and more intricate molecular frameworks. researchgate.net

Recent research has highlighted several innovative methods for synthesizing and functionalizing azetidines to create complex structures:

Ring Expansion Reactions: Functionalized azetidines can undergo ring expansion to form larger heterocyclic systems such as pyrrolidines and azepanes. researchgate.net

[3+1] Radical Cascade Cyclization: A photo-induced copper-catalyzed reaction of aliphatic amines with alkynes has been developed to produce highly functionalized azetidines. This method is notable for its atom economy and the functionalization of two α-amino C(sp³)-H bonds. nih.gov

Aza-Paternò-Büchi Reaction: The visible-light-mediated aza-Paternò-Büchi reaction has been employed for the scalable synthesis of azetidines with varied regio- and stereochemistry, demonstrating their potential as novel energetic materials. researchgate.net

Intramolecular Cyclization: The synthesis of azetidines can be achieved through the intramolecular nucleophilic substitution of halogenated precursors or intramolecular Michael additions. researchgate.net The reduction of readily available β-lactams is also a commonly used method. acs.org

These synthetic strategies underscore the versatility of the azetidine scaffold in generating a diverse range of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.netlongdom.org

| Synthetic Method | Description | Key Features | Reference |

| Ring Expansion | Azetidines are converted to larger rings like pyrrolidines. | Utilizes ring strain for controlled synthesis. | researchgate.net |

| [3+1] Radical Cascade Cyclization | Photo-induced copper catalysis for azetidine synthesis. | Atom economical, double C-H activation. | nih.gov |

| Aza-Paternò-Büchi Reaction | Visible-light mediated [2+2] photocycloaddition. | Scalable, produces diverse stereoisomers. | researchgate.net |

| Intramolecular Cyclization | Formation of azetidine ring from linear precursors. | Established and versatile method. | researchgate.netacs.org |

Development of Novel Scaffolds for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for creating large collections of structurally diverse small molecules. rsc.orgmdpi.com These libraries are invaluable for screening for new biological activities and identifying novel chemical probes. rsc.org The azetidine scaffold has emerged as a valuable starting point for DOS due to its conformational rigidity and the ability to introduce multiple points of diversification. acs.orgcureffi.org

Researchers have successfully utilized azetidine-based scaffolds to generate libraries of complex and diverse molecules:

Fused, Bridged, and Spirocyclic Systems: Densely functionalized azetidine ring systems have been diversified to create a wide variety of fused, bridged, and spirocyclic structures. acs.orgresearchgate.net This approach allows for the exploration of new areas of chemical space.

CNS-Focused Libraries: By starting with an azetidine core, researchers have developed libraries of compounds with physicochemical properties optimized for targeting the central nervous system (CNS). acs.orgnih.gov

Antimalarial Inhibitors: A DOS approach coupled with phenotypic screening of a library containing bicyclic azetidines led to the discovery of new antimalarial compounds with a novel mechanism of action. nih.gov

The systematic application of DOS to azetidine scaffolds has proven to be an effective method for generating novel molecules with significant potential in drug discovery and chemical biology. rsc.orgnih.gov

| DOS Application | Scaffold Type | Outcome | Reference |

| CNS-Focused Libraries | Fused, bridged, and spirocyclic azetidines | Generation of lead-like molecules for CNS targets. | acs.orgresearchgate.netnih.gov |

| Antimalarial Drug Discovery | Bicyclic azetidines | Identification of novel multistage antimalarial inhibitors. | nih.gov |

| General Chemical Biology | Polyfunctionalized azetidines | Creation of diverse libraries for biological screening. | rsc.orgmdpi.com |

Advanced Analytical Characterization in Azetidinol Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate structural details of molecules like 1-Ethylazetidin-3-ol hydrochloride.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, and Multinuclear NMR for Azetidine (B1206935) Systems)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. researchgate.net For azetidine systems, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of proton (¹H) and carbon (¹³C) signals, confirming the molecular structure. researchgate.netslideshare.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons of the ethyl group and the azetidine ring. The chemical shifts, signal multiplicity (splitting patterns), and integration values provide crucial information about the electronic environment and connectivity of the protons. researchgate.net Similarly, the ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule, with chemical shifts indicating the type of carbon (e.g., aliphatic, carbinol). libretexts.org Broadband decoupling is commonly used in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in a single peak for each chemically non-equivalent carbon. libretexts.org

2D NMR: To resolve ambiguities and confirm assignments, 2D NMR techniques are employed. slideshare.netepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds), helping to establish the sequence of protons within the ethyl group and the azetidine ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to, providing definitive ¹H-¹³C one-bond connectivities. sdsu.eduresearchgate.net

The combination of these NMR methods allows for a complete and detailed mapping of the molecular structure of this compound.

| Technique | Information Gained | Application to this compound |

|---|---|---|

| ¹H NMR | Provides information on the proton environment, including chemical shift, splitting, and integration. | Identifies protons on the azetidine ring and the N-ethyl group. |

| ¹³C NMR | Identifies the number of unique carbon atoms and their chemical environment. libretexts.org | Confirms the carbon skeleton, including the carbinol carbon (C-OH) and the carbons of the ethyl group and ring. |

| COSY | Shows ¹H-¹H coupling correlations. sdsu.edu | Establishes connectivity between protons on adjacent carbons (e.g., CH₂-CH₃ of the ethyl group). |

| HSQC | Shows direct ¹H-¹³C one-bond correlations. sdsu.eduresearchgate.net | Assigns specific protons to their directly attached carbons. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). epfl.chsdsu.edu | Confirms the overall structure by linking fragments, such as connecting the ethyl group to the nitrogen of the azetidine ring. |

High-Resolution Mass Spectrometry (HRMS) in Azetidinol (B8437883) Research

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. bioanalysis-zone.comumb.edu Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. bioanalysis-zone.com For 1-Ethylazetidin-3-ol, which has a molecular formula of C₅H₁₁NO, HRMS can confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass. epa.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com HRMS is also instrumental in analyzing reaction intermediates and confirming the identity of synthesized compounds in azetidinol research. tesisenred.nettudublin.ie

Crystallographic Analysis of Azetidinol Derivatives

While spectroscopic methods provide data on connectivity, crystallographic techniques offer a definitive view of the three-dimensional arrangement of atoms in space.

X-ray Diffraction Studies for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is considered the "gold standard" for determining the absolute stereochemistry and solid-state conformation of chiral molecules. mdpi.comnih.govnumberanalytics.com This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. numberanalytics.com The analysis provides a detailed three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

For chiral azetidinol derivatives, X-ray crystallography can unambiguously establish the relative and absolute configuration of stereogenic centers, such as the C3 carbon in the azetidine ring. acs.org It also provides precise data on bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the solid state. This information is critical, as the puckering of the four-membered azetidine ring can significantly influence its properties. While obtaining a suitable crystal for analysis can be a challenge, the data from X-ray diffraction is unparalleled in its detail and certainty. mdpi.comnih.gov

| Parameter | Information Provided | Significance |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental for solving the crystal structure. |

| Space Group | The symmetry elements present in the crystal. | Determines the arrangement of molecules within the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom. | Allows for the calculation of bond lengths and angles. |

| Absolute Stereochemistry | The R/S configuration of chiral centers. mdpi.com | Essential for understanding stereospecific interactions. |

| Torsional Angles | The dihedral angles between planes of atoms. | Defines the conformation (puckering) of the azetidine ring. |

Chromatographic and Other Separative Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating stereoisomers. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of pharmaceutical intermediates and final compounds. scispace.com A validated HPLC method can separate the target compound from starting materials, byproducts, and degradation products. By comparing the peak area of the main compound to the total area of all peaks, a quantitative measure of purity can be obtained.

When dealing with chiral molecules like 1-Ethylazetidin-3-ol, which exists as a pair of enantiomers, specialized chiral chromatography is required for their separation. oup.comlcms.cz This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govresearchgate.net Techniques like chiral HPLC or supercritical fluid chromatography (SFC) are effective for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. lcms.cz The development of such methods is crucial for producing enantiomerically pure compounds. nih.gov

Future Directions in 1 Ethylazetidin 3 Ol Hydrochloride Research

Exploration of Novel Synthetic Pathways with Enhanced Sustainability and Efficiency

The development of green and cost-effective synthetic routes for azetidine (B1206935) derivatives is a primary focus of future research. nih.gov Current methods often rely on starting materials and reaction conditions that are not ideal for large-scale, environmentally friendly production. nih.gov Researchers are actively exploring alternative synthetic strategies that prioritize sustainability and efficiency.

Furthermore, there is a growing interest in employing green chemistry principles in the synthesis of azetidinol (B8437883) derivatives. This includes the use of microchannel reactors for reactions like green oxidation, which can lead to higher yields and safer, more controlled reaction conditions. nih.gov The optimization of reaction parameters, such as solvent choice and catalyst loading, is also crucial for developing more sustainable protocols. nih.gov

Future work will likely focus on:

Developing one-pot or tandem reactions to minimize intermediate isolation steps, reducing waste and improving time efficiency.

Investigating biocatalytic approaches , using enzymes to perform key transformations with high selectivity and under mild conditions. researchgate.net

Exploring flow chemistry techniques for safer and more scalable production of 1-Ethylazetidin-3-ol hydrochloride and related compounds.

Development of Advanced Catalytic Systems Incorporating Azetidinol Motifs

The unique structural features of azetidinols, including this compound, make them attractive candidates for use as ligands in asymmetric catalysis. chemenu.com The development of novel catalytic systems that incorporate these motifs is an active area of research with the potential to unlock new chemical transformations.

The rigid, four-membered ring of the azetidine can impart specific stereochemical control in catalytic reactions. Researchers are designing and synthesizing new chiral ligands based on the azetidinol scaffold to influence the stereochemical outcome of reactions, leading to the formation of single-enantiomer products. This is particularly important in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.

Future research in this area will likely involve:

Synthesis and screening of diverse azetidinol-based ligands for a wide range of catalytic applications, including hydrogenations, cross-coupling reactions, and cycloadditions.

Investigation of the mechanism of catalysis through experimental and computational methods to understand how the azetidinol ligand influences the reaction pathway. nih.gov

Immobilization of azetidinol-based catalysts on solid supports to facilitate catalyst recovery and reuse, a key aspect of sustainable chemistry.

Deeper Computational Insights into Reactivity and Mechanism for Predictive Synthesis

Computational chemistry is becoming an increasingly powerful tool for predicting the outcome of chemical reactions and for designing new synthetic routes. thescience.dev In the context of this compound, computational models can provide valuable insights into its reactivity and the mechanisms of its formation.

By calculating parameters such as frontier orbital energies, researchers can predict the feasibility and potential yield of different synthetic strategies. thescience.dev This predictive power can save significant time and resources in the laboratory by identifying promising reaction pathways before any experiments are conducted. For example, computational models have been used to predict which alkene and oxime pairs will successfully react to form azetidines via photocatalysis. thescience.dev

Future directions in this area will likely include:

Development of more accurate and sophisticated computational models that can account for a wider range of reaction conditions and substrate types.

Application of machine learning and artificial intelligence to analyze large datasets of reaction outcomes and identify new patterns and predictive rules for azetidine synthesis.

In silico screening of virtual libraries of potential reactants to identify novel and efficient synthetic routes to this compound and its derivatives.

Strategic Integration of Azetidinol Scaffolds in the Construction of Architecturally Complex Molecular Frameworks

The azetidine ring is a key structural motif in a number of biologically active natural products and pharmaceutical compounds. researchgate.net The ability to strategically incorporate scaffolds like this compound into more complex molecular architectures is therefore of great interest to medicinal and synthetic chemists.

The inherent ring strain of the azetidine can be harnessed to drive subsequent chemical transformations, allowing for the construction of fused, bridged, and spirocyclic ring systems. acs.orgnih.gov This provides access to a diverse range of molecular shapes and functionalities that would be difficult to achieve through other means. acs.orgnih.gov For instance, the functional groups on the azetidine ring can be manipulated to create a variety of complex heterocyclic compounds.

Future research in this area will focus on:

Developing new synthetic methodologies that allow for the controlled and selective functionalization of the azetidinol scaffold.

Utilizing this compound as a building block in the total synthesis of complex natural products and their analogues.

Exploring the use of azetidinol-containing scaffolds in the development of new materials with unique properties. researchgate.net

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the azetidine ring structure, ethyl substituent, and hydroxyl group. For example, the hydroxyl proton appears as a broad singlet near δ 4.5–5.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 137.61 (C₅H₁₂ClNO) .

- Elemental Analysis : Matches experimental and theoretical values for C, H, N, and Cl to ensure stoichiometric purity .

How can researchers address discrepancies in reported biological activity data for this compound derivatives?

Advanced Research Focus

Contradictions in biological activity (e.g., enzyme inhibition assays) may arise from:

- Variability in enantiomeric purity : Chiral HPLC or capillary electrophoresis should quantify enantiomeric excess (ee) .

- Solubility differences : Use standardized buffers (e.g., PBS at pH 7.4) to ensure consistent compound dissolution .

- Assay conditions : Validate protocols using positive controls (e.g., known enzyme inhibitors) and replicate experiments across independent labs .

What computational methods support the prediction of this compound’s reactivity and stability?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models the compound’s electronic structure to predict sites for nucleophilic/electrophilic attack. For example, the hydroxyl group’s lone pairs facilitate hydrogen bonding with biological targets .

- Molecular Dynamics (MD) Simulations : Assess stability in aqueous environments by analyzing hydrogen-bonding networks and solvation shells .

- Degradation Pathways : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS identify hydrolysis or oxidation byproducts .

How does the steric environment of the azetidine ring influence the compound’s pharmacological properties?

Advanced Research Focus

The four-membered azetidine ring imposes significant ring strain, enhancing reactivity and conformational rigidity.

- Bioactivity : The ethyl group at position 1 increases lipophilicity, improving blood-brain barrier permeability compared to unsubstituted analogs .

- Stereoelectronic Effects : The hydroxyl group’s orientation affects hydrogen-bonding capacity with target proteins (e.g., G protein-coupled receptors) .

Experimental validation via X-ray crystallography or NOESY NMR can resolve spatial arrangements .

What strategies mitigate challenges in scaling up the synthesis of this compound?

Q. Advanced Research Focus

- Process Optimization : Replace batch reactors with flow chemistry to enhance heat/mass transfer and reduce side reactions .

- Byproduct Management : Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted ethylating agents .

- Green Chemistry : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives like cyclopentyl methyl ether (CPME) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.